

1,3,5-Trioxane as an Anhydrous Formaldehyde Source: A Technical Guide

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Compound of Interest

Compound Name: Formaldehyde, dimer

CAS No.: 287-50-3

Cat. No.: B13752080

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Introduction

1,3,5-Trioxane is a stable, white crystalline solid that serves as the cyclic trimer of formaldehyde.[1][2] With a molecular formula of $C_3H_6O_3$, its six-membered ring consists of three carbon atoms alternating with three oxygen atoms.[1] In organic synthesis and drug development, it is highly valued as a convenient and effective source of anhydrous formaldehyde.[1][3] Unlike aqueous formaldehyde (formalin) or the linear polymer paraformaldehyde, 1,3,5-trioxane offers significant advantages, including solubility in most organic solvents, a non-irritating odor, and the ability to control the rate of formaldehyde generation through catalysis.[4] This guide provides an in-depth technical overview of its properties, mechanism of action, applications, and experimental protocols for its use.

Physicochemical Properties

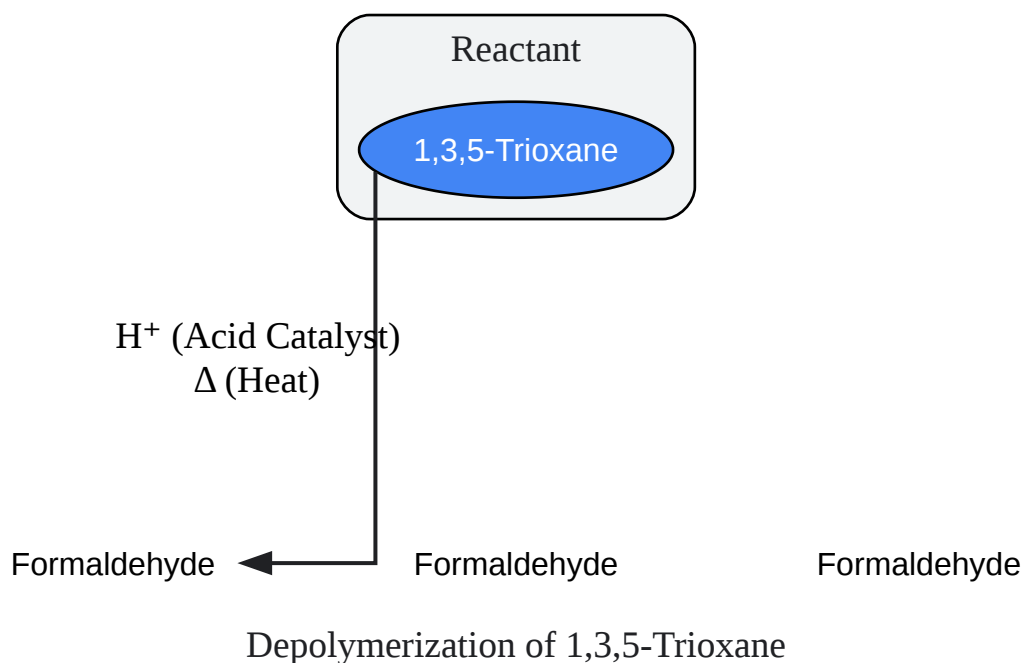
1,3,5-Trioxane, also known as trioxymethylene or metaformaldehyde, is a stable compound under normal laboratory conditions.[3][5] Its key physical and chemical properties are summarized below.

Property	Value	References
CAS Number	110-88-3	[3][6]
Molecular Formula	C ₃ H ₆ O ₃	[1][6]
Molecular Weight	90.08 g/mol	[2][3]
Appearance	White crystalline solid	[1][3]
Odor	Pleasant, chloroform-like	[1][5]
Melting Point	62 °C	[1][3]
Boiling Point	115 °C	[1][3]
Solubility	Highly soluble in water (221 g/L), soluble in most organic solvents.	[1][4]

Mechanism of Formaldehyde Generation

The utility of 1,3,5-trioxane as a formaldehyde source stems from its ability to depolymerize under acidic conditions to yield three molecules of monomeric formaldehyde.[3][5] This reaction is a first-order process where the rate of conversion is directly proportional to the concentration of the acid catalyst.[4] This catalytic control allows for the slow, in situ generation of formaldehyde, which can be critical for reactions that are sensitive to high concentrations of the aldehyde.

The depolymerization can be initiated by various acid catalysts, including mineral acids (H₂SO₄, HCl), strong organic acids (trifluoroacetic acid), and solid acids.[4][7]



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Caption: Acid-catalyzed depolymerization of 1,3,5-trioxane.

Reaction Kinetics and Control

The depolymerization of 1,3,5-trioxane is a first-order reaction, which allows for precise control over the rate of formaldehyde release by adjusting temperature and catalyst concentration.[4] This is a significant advantage over paraformaldehyde, whose depolymerization can be less predictable. Studies have quantified the rate of depolymerization in various nonaqueous solvents, demonstrating that much smaller concentrations of acid are effective compared to aqueous solutions.[4]

The following table summarizes kinetic data for the depolymerization of 1,3,5-trioxane in glacial acetic acid at 70°C, illustrating the effect of sulfuric acid concentration on the reaction rate.

Catalyst	Molar Concentration	Time for 10% Decomp.	Time for 50% Decomp.	Time for 99% Decomp.	Rate Constant (k, sec ⁻¹)
H ₂ SO ₄	0.104	35 sec	4 min	25 min	3 x 10 ⁻³
H ₂ SO ₄	0.052	1 min	6 min	38 min	1.2 x 10 ⁻³
H ₂ SO ₄	0.025	2 min	14 min	1.4 hr	8 x 10 ⁻⁴

Data sourced from Industrial & Engineering Chemistry, 1947.[4]

Applications in Drug Development and Organic Synthesis

1,3,5-Trioxane is a versatile reagent used in a variety of synthetic transformations where anhydrous formaldehyde is required. Its applications are particularly relevant in the synthesis of complex heterocyclic structures common in pharmaceuticals.

Key Synthetic Applications:

- Pictet-Spengler Reaction: For the synthesis of tetrahydro-β-carbolines and related alkaloids. [3]
- Mannich Synthesis: In the aminoalkylation of acidic protons.[4]
- Prins Reaction: For the synthesis of 1,3-dioxanes and other oxygenated heterocycles.
- Chloromethylation: Introduction of the chloromethyl group onto aromatic rings.[4]
- Formal Synthesis: Production of acetals and formals to protect alcohols.[4]

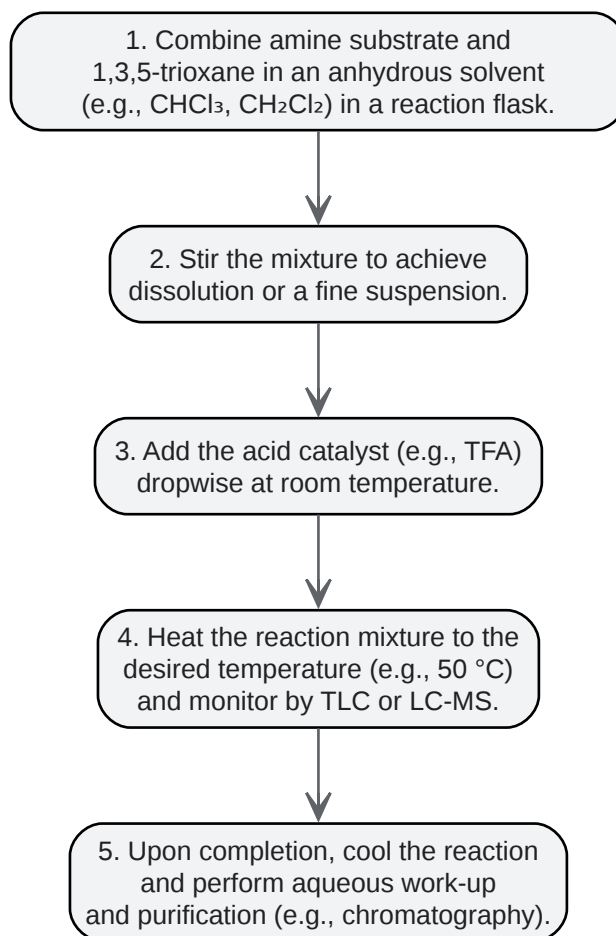
- Condensations: Reactions with phenols and amides to form resins and other condensation products.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary ways 1,3,5-trioxane is used: for the in situ generation of formaldehyde in solution and for the external generation of anhydrous formaldehyde gas.

Protocol 1: In Situ Generation of Formaldehyde for a Pictet-Spengler Reaction

This protocol describes a general procedure for using 1,3,5-trioxane directly in a reaction mixture, based on a literature example.[3]



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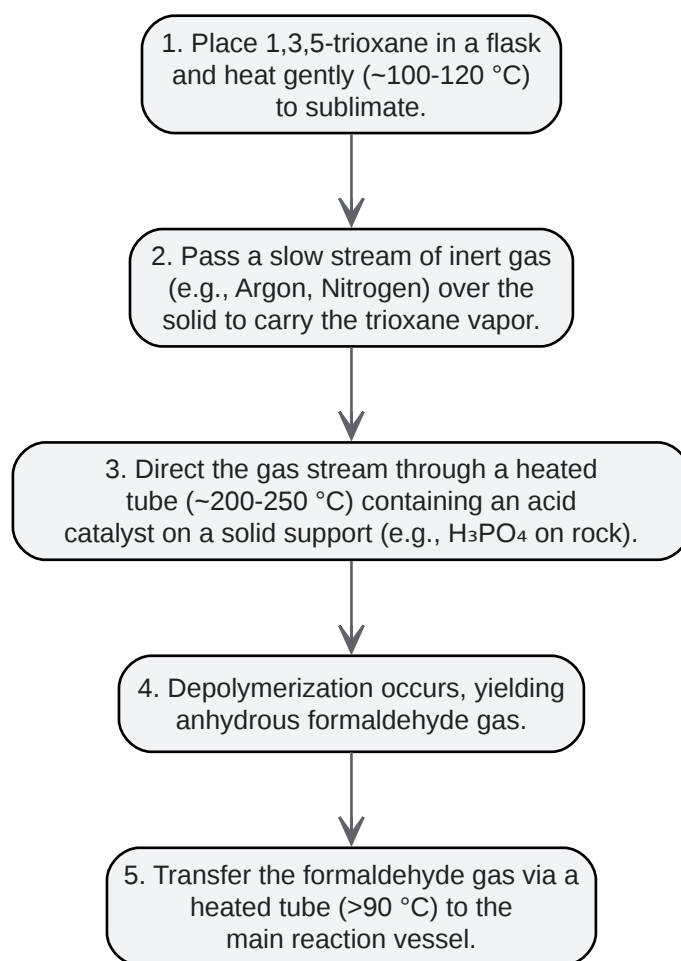
Caption: Experimental workflow for in situ formaldehyde generation.

Methodology:

- **Reagent Preparation:** To a solution of the starting material (e.g., a tryptamine derivative, 1.0 eq) in an appropriate anhydrous solvent (e.g., chloroform, 10-20 mL per gram of substrate), add 1,3,5-trioxane (5.0 eq).
- **Catalyst Addition:** While stirring the mixture, add the acid catalyst (e.g., trifluoroacetic acid, TFA) to the flask. The amount of catalyst can vary, but a significant volume (e.g., 50% v/v with the solvent) may be used.^[3]
- **Reaction:** Heat the reaction mixture to a temperature between 40-60 °C. The reaction progress should be monitored by a suitable analytical method such as TLC or LC-MS.
- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Generation of Anhydrous Formaldehyde Gas

This protocol is for applications requiring a stream of pure, gaseous formaldehyde and is based on a described experimental setup.^[8]



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Caption: Workflow for generating anhydrous formaldehyde gas.

Methodology:

- **Apparatus Setup:** Construct an apparatus consisting of a sublimation flask for the 1,3,5-trioxane, connected to a heated tube packed with an acid catalyst on a solid support (e.g., phosphoric acid on volcanic rock). The outlet of the tube should be connected via heated tubing to the reaction vessel where the formaldehyde is needed.
- **Sublimation:** Gently heat the 1,3,5-trioxane in the sublimation flask (100-120 °C) while passing a slow stream of an inert gas (e.g., argon) through the flask. This will carry the gaseous trioxane into the catalyst tube.

- Depolymerization: Heat the catalyst tube to 200-250 °C. As the trioxane vapor passes over the hot acid catalyst, it will depolymerize into monomeric formaldehyde gas.[8]
- Delivery: Ensure the transfer tube leading from the catalyst chamber to the reaction vessel is heated to at least 90-100 °C to prevent the formaldehyde gas from repolymerizing into paraformaldehyde.[8] The resulting stream of anhydrous formaldehyde can be bubbled through a solution or used in gas-phase reactions.

Safety and Handling

1,3,5-Trioxane is a flammable solid and requires careful handling.[9][10] It is also suspected of damaging fertility or the unborn child and may cause respiratory irritation.[9][10]

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11] When handling large quantities or generating dust, use respiratory protection.[9]
- Ventilation: Always handle 1,3,5-trioxane in a well-ventilated area or a chemical fume hood.[11]
- Fire Safety: Keep away from heat, sparks, and open flames.[9] Use spark-proof tools and ground equipment to prevent electrostatic discharge.[11] Suitable extinguishing media include water spray, dry powder, or foam.[9]
- Storage: Store in a cool, dry, well-ventilated place away from strong acids, bases, and oxidizing agents.[11]
- Spills: In case of a spill, sweep the solid substance into a covered container. Moisten first to prevent dusting if appropriate. Collect the remainder and dispose of it according to local regulations.[11]

Conclusion

1,3,5-Trioxane is a superior source of anhydrous formaldehyde for a wide range of applications in research and development. Its solid form, stability, and solubility in organic solvents make it easier and safer to handle than formalin or paraformaldehyde. The ability to precisely control the rate of formaldehyde generation via acid catalysis provides a significant advantage for

sensitive and complex synthetic transformations. By following appropriate experimental protocols and safety precautions, researchers can effectively leverage the unique benefits of 1,3,5-trioxane in their synthetic endeavors.

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